2-NP-AOZ

概要

説明

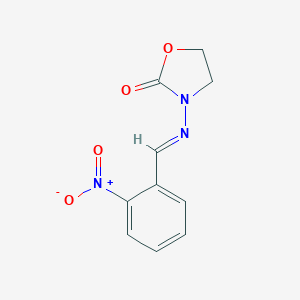

3-(2-Nitrobenzylidenamino)-2-oxazolidinone is a Schiff base compound, which is a class of organic compounds characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. Schiff bases are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .

科学的研究の応用

Analytical Chemistry

Detection and Quantification of Nitrofurans

One of the primary applications of 2-NP-AOZ is in the detection and quantification of nitrofuran residues in animal tissues. The compound serves as a derivatized standard for high-performance liquid chromatography (HPLC) assays, enabling sensitive detection of furazolidone metabolites.

- Methodology : The enzyme-linked immunosorbent assay (ELISA) has been developed to detect protein-bound AOZ in its 2-nitrophenyl derivative form. This method shows high sensitivity and specificity, making it suitable for screening large batches of samples from animal sources .

| Parameter | Value |

|---|---|

| Detection Limit | 0.025 µg kg⁻¹ |

| Specificity | 98.5% |

| Sensitivity | 100% |

| Sample Size | 370 cultured fish samples |

Biomedical Research

Role in Antimicrobial Studies

This compound is utilized in biomedical research to study the pharmacokinetics and metabolism of nitrofuran drugs. Its derivatization allows researchers to track the metabolic pathways and potential toxicological effects associated with nitrofuran usage.

- Case Study : A study investigated the persistence of this compound in animal tissues over time, highlighting its utility in understanding drug metabolism and residue clearance rates. The findings indicate that monitoring this metabolite can provide insights into the safety and efficacy of nitrofuran treatments .

Food Safety Monitoring

Regulatory Compliance

The presence of nitrofuran residues in food products poses significant health risks; thus, monitoring these residues is crucial for food safety regulations. This compound is instrumental in ensuring compliance with safety standards set by regulatory bodies.

- Application : The ELISA method employing this compound has been validated for use in routine testing for illegal drug use in livestock, ensuring that meat products are safe for consumption .

| Regulatory Standard | Detection Method | Limit |

|---|---|---|

| European Communities | ELISA | 1 µg kg⁻¹ |

| FDA Guidelines | HPLC | Varies by product type |

Research and Development

Emerging Applications

Recent research has explored novel applications of this compound beyond traditional uses. Its potential as a biomarker for monitoring environmental pollutants related to agricultural practices is being investigated.

作用機序

Target of Action

It is known that 2-np-aoz is a derivatized metabolite of the nitrofuran antiprotozoal and antibacterial agent furazolidone . This suggests that it may interact with similar targets as furazolidone, which primarily acts against bacterial and protozoal infections.

Mode of Action

It is formed from the tissue-bound furazolidone metabolite 3-amino-2-oxazolidinone (AOZ) after acid hydrolysis and derivatization with o-nitrobenzaldehyde (o-NBA)

生化学分析

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules in the body

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation . The specifics of these interactions and their impact on gene expression are not yet clear.

Metabolic Pathways

It is known to interact with enzymes or cofactors, but the specifics of these interactions and any effects on metabolic flux or metabolite levels are not yet clear .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrobenzylidenamino)-2-oxazolidinone typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-oxazolidinone. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions. One common method involves the use of an acid catalyst to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of 3-(2-Nitrobenzylidenamino)-2-oxazolidinone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and solvents is crucial in industrial settings to achieve cost-effective production .

化学反応の分析

Types of Reactions

3-(2-Nitrobenzylidenamino)-2-oxazolidinone undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peroxyacids.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(2-aminobenzylidenamino)-2-oxazolidinone .

類似化合物との比較

Similar Compounds

3-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione: Similar structure but different ring system.

2-(3-Nitrobenzylideneamino)pyridine: Similar functional groups but different core structure.

Uniqueness

3-(2-Nitrobenzylidenamino)-2-oxazolidinone is unique due to its specific oxazolidinone ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

生物活性

2-NP-AOZ, or 3-(2-nitrobenzylidenamino)-2-oxazolidinone, is a Schiff base compound derived from the antibiotic furazolidone. This compound has gained attention due to its biological activities, particularly its antimicrobial and potential genotoxic properties. Understanding its biological activity is crucial for assessing its implications in food safety and pharmacology.

The biological activity of this compound is primarily linked to its role as a metabolite of furazolidone. Upon administration, furazolidone is metabolized to form 3-amino-2-oxazolidinone (AOZ), which can then be derivatized to produce this compound through acid hydrolysis and subsequent reaction with o-nitrobenzaldehyde. This transformation is significant as it allows for the detection and quantification of AOZ in biological samples, which is essential in monitoring food safety due to the carcinogenic potential of furazolidone.

Biological Properties

This compound exhibits several notable biological properties:

- Antimicrobial Activity : The compound has demonstrated both antibacterial and antifungal effects, making it relevant in various biological studies and applications in medicinal chemistry.

- Genotoxic Potential : Research indicates that AOZ, and by extension this compound, may possess mutagenic properties. In vitro studies have shown positive responses in the Salmonella/microsome mutagenicity test, particularly when combined with rat liver homogenate, suggesting potential interactions that could lead to DNA damage .

- Enzyme Interactions : The compound may interact with various enzymes involved in drug metabolism, influencing metabolic pathways related to oxidative stress and cellular responses.

Case Study 1: Detection in Food Products

A significant study involved the detection of this compound in poultry products. The research highlighted that AOZ could be released from protein-bound residues of furazolidone under acidic conditions, such as those found in the stomach. This release raises concerns about the consumption of contaminated meat products and the potential health risks associated with AOZ exposure .

Case Study 2: Toxicological Assessments

Further investigations into the toxicological profile of AOZ revealed that it could inhibit monoamine oxidase activity at high doses (IC50 = 3.7 mM). This inhibition suggests a mechanism by which AOZ could contribute to neurotoxic effects, particularly in sensitive populations . Additionally, studies have shown that AOZ can induce chromosomal aberrations in human lymphocytes and micronuclei formation in mouse bone marrow cells, reinforcing its genotoxic potential .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYXOGZWSSNLON-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19687-73-1 | |

| Record name | 2-Oxazolidone, 3-((o-nitrophenyl)methyleneamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019687731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3-(2-Nitrobenzylidenamino)-2-oxazolidinone a significant compound in food safety?

A: 3-(2-Nitrobenzylidenamino)-2-oxazolidinone (2-NP-AOZ) is a key derivative used in the detection of 3-amino-2-oxazolidinone (AOZ), a metabolite of the antibiotic furazolidone. Furazolidone is banned in many countries, including those in the European Union, due to concerns about potential carcinogenicity. [, ]. Therefore, detecting this compound in food samples, particularly fish and shrimp, serves as an indicator of illegal furazolidone use in livestock, making it crucial for ensuring food safety and regulatory compliance [, ].

Q2: How sensitive and specific are the available methods for detecting this compound, and how do they compare to regulatory limits?

A: ELISA methods developed for this compound detection exhibit high sensitivity, with reported detection limits as low as 0.025 µg/kg []. This sensitivity surpasses the Minimum Required Performance Limits (MRPLs) set by regulatory bodies like the European Communities, which stands at 1 µg/kg for AOZ residues in edible tissues []. Furthermore, these ELISA methods demonstrate excellent specificity for this compound, showing minimal cross-reactivity with similar compounds, thus ensuring accurate and reliable detection of furazolidone misuse in food production [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。